9,9-Dimethyl-9H-fluorene-2-carbonitrile
Overview
Description
9,9-Dimethyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position and a nitrile group at the 2nd position
Preparation Methods
The synthesis of 9,9-Dimethyl-9H-fluorene-2-carbonitrile typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of fluorene with methyl chloride in the presence of a catalyst such as aluminum chloride . The reaction conditions usually include an appropriate solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9,9-Dimethyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of materials such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-fluorene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
9,9-Dimethyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds such as:
9,9-Dimethylfluorene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,7-Dibromo-9,9-dimethylfluorene: Contains bromine atoms, which can influence its reactivity and applications in different ways.
4-Bromo-2-chloro-9,9-dimethyl-9H-fluorene:
Properties
IUPAC Name |
9,9-dimethylfluorene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISIFNXLUGFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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